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Compound Name: Dinitromethane

Cat. No.: B14754101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical preparation of

dinitromethane salts, providing a comprehensive overview for researchers and professionals

in the fields of chemistry and drug development. Dinitromethane and its salts are valuable

precursors and intermediates in the synthesis of various organic compounds, including gem-

dinitro compounds used in energetic materials and pharmaceuticals. This document details the

seminal discoveries and outlines the evolution of synthetic methodologies, presenting key

experimental protocols and quantitative data to aid in laboratory research.

Discovery and Early Preparations
The journey into the synthesis of dinitromethane salts began in the late 19th century. Free

dinitromethane is an unstable, pale-yellow oil that decomposes vigorously at ambient

temperatures, making its isolation and handling challenging.[1] Consequently, early efforts

focused on the preparation of its more stable alkali metal salts.

The first successful preparation of a dinitromethane salt is credited to the French chemist M.

Villiers in 1884.[1] He synthesized the potassium salt of dinitromethane by the reduction of

bromodinitromethane.[1] A few years later, in 1893, P. Duden also reported on

dinitromethane, noting its instability in the free form.[1] These early methods, while

groundbreaking, were often low-yielding and involved hazardous starting materials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14754101?utm_src=pdf-interest
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.researchgate.net/publication/309047242_Crystal_structure_and_thermal_behavior_of_potassium_dinitromethane
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.researchgate.net/publication/309047242_Crystal_structure_and_thermal_behavior_of_potassium_dinitromethane
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.researchgate.net/publication/309047242_Crystal_structure_and_thermal_behavior_of_potassium_dinitromethane
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.researchgate.net/publication/309047242_Crystal_structure_and_thermal_behavior_of_potassium_dinitromethane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A significant advancement came with the application of the Ter Meer reaction. In 1951, Feuer et

al. described the preparation of potassium dinitromethane from chloronitromethane.[1]

However, this method was also plagued by low yields, typically around 23%.[1]

Key Synthetic Methodologies and Experimental
Protocols
Over the years, more efficient and safer methods for the preparation of dinitromethane salts

have been developed. The following sections provide detailed experimental protocols for the

most significant synthetic routes.

Synthesis from Bromodinitromethane (Method of
Villiers)
This historical method laid the foundation for the study of dinitromethane salts. Although

specific details from the original 1884 publication are sparse, the general approach involved the

reduction of bromodinitromethane.

Experimental Protocol:

Reactants: Bromodinitromethane, a suitable reducing agent (e.g., hydrogen sulfide), and a

potassium salt solution.[1]

Procedure:

Bromodinitromethane is prepared, historically by heating 2,4,6-tribromoaniline with

concentrated nitric acid.

The resulting bromodinitromethane is then treated with a reducing agent in the presence

of a potassium salt to yield potassium dinitromethanide.

Note: This method is of historical significance but is rarely used today due to the hazardous

nature of the starting materials and the low yields.

The Ter Meer Reaction
This method involves the reaction of a 1-halo-1-nitroalkane with a nitrite salt.
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Experimental Protocol:

Reactants: Chloronitromethane, potassium nitrite, and a basic medium.

Procedure:

Chloronitromethane is prepared by the chlorination of nitromethane.

The chloronitromethane is then reacted with potassium nitrite in a basic solution to

produce the potassium salt of dinitromethane.[1]

Note: This reaction is known to produce modest yields of approximately 23%.[1]

Synthesis from Methyl Malonate
A more modern and efficient route to alkali metal salts of dinitromethane involves the nitration

of methyl malonate followed by saponification. This method offers significantly higher yields

and uses more readily available starting materials.

Experimental Protocol:

Reactants: Methyl malonate, red fuming nitric acid, methylene chloride, and potassium

hydroxide.

Step 1: Nitration of Methyl Malonate to Methyl Dinitroacetate

Prepare a solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene chloride.

Cool the solution to -5°C with stirring.

Add 25 g of methyl malonate to the cooled solution.

The reaction yields methyl dinitroacetate.

Step 2: Saponification to Potassium Dinitromethanide

To 8.1 g (0.04 mol) of the potassium salt of methyl dinitroacetate, add a solution of 2.65 g

(0.04 mol) of 85% potassium hydroxide in 30 ml of water.
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Heat the mixture at 80-85°C for five minutes.

Cool the solution to 0-5°C.

Collect the precipitated yellow crystalline solid (potassium dinitromethanide) and wash

with two 5 ml portions of ice-water.

The air-dried solid is obtained in approximately 90% yield.[1]

Synthesis from Barbituric Acid
Another high-yield synthesis involves the nitration of barbituric acid and subsequent hydrolysis

of the resulting 5,5-dinitrobarbituric acid.

Experimental Protocol:

Reactants: Barbituric acid, a nitrating agent (e.g., nitric acid/sulfuric acid), and potassium

hydroxide solution.

Step 1: Nitration of Barbituric Acid

Nitrate barbituric acid under mild conditions to form 5,5-dinitrobarbituric acid.

Step 2: Hydrolysis and Salt Formation

The 5,5-dinitrobarbituric acid intermediate is hydrolyzed.

Dissolve 3.3 g of the nitrated product in a mixture of water and ice (30 ml).

Neutralize the solution with a 20% KOH solution.

Heat the mixture to 80°C for 2 hours.

Upon cooling to room temperature, potassium dinitromethane precipitates.

The product can be recrystallized from water to purify it from sulfates.

This method can achieve a yield of approximately 70%.[2]
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Quantitative Data Summary
The following tables summarize key quantitative data for various dinitromethane salts,

providing a valuable resource for comparison and experimental planning.

Table 1: Physicochemical Properties of Alkali Metal Dinitromethanide Salts

Salt Formula
Melting/Decom
position Point
(°C)

Solubility in
Water

Stability

Potassium

Dinitromethanide
K[CH(NO₂)₂] 220 (explodes)[1] Sparingly soluble

Stable for weeks

at ambient

temperature[1]

Sodium

Dinitromethanide
Na[CH(NO₂)₂] - Very soluble

Stable for weeks

at ambient

temperature[1]

Note: The alkali metal salts of dinitromethane are sensitive to impact and should be handled

with caution.[1]

Table 2: Properties of Various Organic Dinitromethane Salts

Cation Yield (%)
Onset of Decomposition
(°C, DTA)

Formamidinium 72 129

Aminoguanidinium 75 117

Triaminoguanidinium 78 134

Ethylenediaminium 67 100

Data sourced from Jalový et al., "Organic salts of dinitromethane".

Table 3: Selected ¹H and ¹³C NMR Data for the Dinitromethanide Anion
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Nucleus Chemical Shift (δ, ppm) in DMSO-d₆

¹H 8.20 - 8.27

¹³C 122.1 - 122.6

Data sourced from Jalový et al., "Organic salts of dinitromethane". The chemical shifts for the

dinitromethanide anion are largely independent of the cation.

Experimental and Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic

pathways for the preparation of dinitromethane salts.
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Synthesis of Potassium Dinitromethanide from Methyl Malonate.
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Synthesis of Potassium Dinitromethanide from Barbituric Acid.
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Overview of Historical Synthesis Methods for Potassium Dinitromethanide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Preparation of Dinitromethane Salts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14754101#discovery-and-historical-preparation-of-
dinitromethane-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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